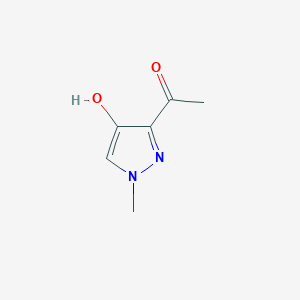![molecular formula C11H14INO2 B2555804 Ethyl [(4-iodo-2-methylphenyl)amino]acetate CAS No. 415715-69-4](/img/structure/B2555804.png)
Ethyl [(4-iodo-2-methylphenyl)amino]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl [(4-iodo-2-methylphenyl)amino]acetate is a biochemical used for proteomics research . It has the molecular formula C11H14INO2 and a molecular weight of 319.14 .
Molecular Structure Analysis
The molecular structure of Ethyl [(4-iodo-2-methylphenyl)amino]acetate consists of an ethyl group (C2H5) attached to an acetate group (CH2COO), which is further connected to a 4-iodo-2-methylphenyl group through an amino (NH) linkage .Chemical Reactions Analysis
While specific chemical reactions involving Ethyl [(4-iodo-2-methylphenyl)amino]acetate are not available, esters in general can undergo several types of reactions. These include hydrolysis under acidic or basic conditions, aminolysis to form amides, and trans-esterification reactions to form different esters .Physical And Chemical Properties Analysis
Ethyl [(4-iodo-2-methylphenyl)amino]acetate has a molecular weight of 319.14 . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and density are not available in the current resources.Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity and Organic Synthesis
Ethyl[4-arylmethyleneamino-3-(4-metylphenyl)-5-oxo-4,5-dihydro-1H -1,2,4-triazole-1-yl]acetates, which include compounds structurally related to Ethyl [(4-iodo-2-methylphenyl)amino]acetate, have been synthesized and evaluated for antimicrobial activity. These compounds demonstrated good activity against test microorganisms, comparable to ampicillin (Fandaklı, Başoğlu, Bektaş, Yolal, Demirbaş, & Karaoglu, 2012).
Crystallography and Material Science
The crystal structure of compounds like Ethyl (2-amino-4-phenyl-5-thiazolyl)acetate, structurally similar to Ethyl [(4-iodo-2-methylphenyl)amino]acetate, has been studied using X-ray methods. These studies help in understanding the molecular structure and potential material properties (DyaveGowda, Kokila, Veerammana, Narayanappa, Kulkarni, Rao, Prasad, & Gowda, 2002).
Green Chemistry in Organic Synthesis
Ethyl (4-phenylphenyl)acetate, related to Ethyl [(4-iodo-2-methylphenyl)amino]acetate, has been synthesized via green Suzuki coupling reactions. This demonstrates the compound's role in environmentally friendly organic synthesis, particularly in the context of pharmaceutical chemistry (Costa, Pelotte, Simard, Syvinski, & Deveau, 2012).
Medicinal Chemistry and Enzyme Inhibition
Ethyl 2-[aryl(thiazol-2-yl)amino]acetates have been synthesized and evaluated for their α-glucosidase and β-glucosidase inhibition activities, showing significant potential in medicinal chemistry research (Babar, Yar, Tarazi, Duarte, Alshammari, Gilani, Iqbal, Munawwar, Alves, & Khan, 2017).
Chemical Synthesis and Medicinal Applications
Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate has been used in Lossen rearrangement for the synthesis of ureas from carboxylic acids. This showcases the compound's utility in chemical synthesis, with potential applications in medicinal chemistry (Thalluri, Manne, Dev, & Mandal, 2014).
Anti-Inflammatory Research
Ethyl 4-biphenylyl acetate, a compound related to Ethyl [(4-iodo-2-methylphenyl)amino]acetate, has been studied for its enhanced anti-inflammatory effect when used with β-cyclodextrin derivatives. This research is significant in the development of topical treatments for inflammation (Arima, Adachi, Irie, Uekama, & Pitha, 1990).
Eigenschaften
IUPAC Name |
ethyl 2-(4-iodo-2-methylanilino)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14INO2/c1-3-15-11(14)7-13-10-5-4-9(12)6-8(10)2/h4-6,13H,3,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDHKJWNKLTWKDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1=C(C=C(C=C1)I)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl [(4-iodo-2-methylphenyl)amino]acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(4-bromophenyl)-1,2-dimethyl-1H-imidazol-5-yl]-2-chloropyridine-3-sulfonamide](/img/structure/B2555721.png)



![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2555728.png)


![N-(3-fluorophenyl)-3-((4-isopropylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2555733.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[4-methyl-2,5-dioxo-4-(4-propylphenyl)imidazolidin-1-yl]acetamide](/img/structure/B2555735.png)




![N-(benzo[d][1,3]dioxol-5-ylmethyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2555743.png)